

Is (-)-10,11-Dihydroxyfarnesol a functional ligand for the Met receptor?

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Compound of Interest

Compound Name: (-)-10,11-Dihydroxyfarnesol

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The Met Receptor and its Ligands: A Comparative Guide for Researchers

An objective analysis of the functional interaction between the Met receptor and **(-)-10,11-Dihydroxyfarnesol** in comparison to its native ligand, Hepatocyte Growth Factor (HGF).

The c-Met proto-oncogene encodes the Met receptor, a transmembrane tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Dysregulation of the Met signaling pathway is implicated in the development and progression of numerous cancers.[1][2] The primary and only known natural functional ligand for the Met receptor is Hepatocyte Growth Factor (HGF).[3][4][5] This guide provides a comparative overview of HGF and investigates the potential for (-)-10,11-Dihydroxyfarnesol to act as a functional ligand for the Met receptor.

Based on an extensive review of the current scientific literature, there is no direct evidence to suggest that (-)-10,11-Dihydroxyfarnesol is a functional ligand for the Met receptor. Searches for studies investigating the binding of (-)-10,11-Dihydroxyfarnesol to the Met receptor or its effect on the Met signaling pathway did not yield any specific results.

To provide a framework for evaluating potential new ligands for the Met receptor, such as **(-)-10,11-Dihydroxyfarnesol**, this guide presents a comparison with the well-characterized native ligand, HGF.



Ligand-Receptor Interaction and Functional Parameters: A Comparative Table

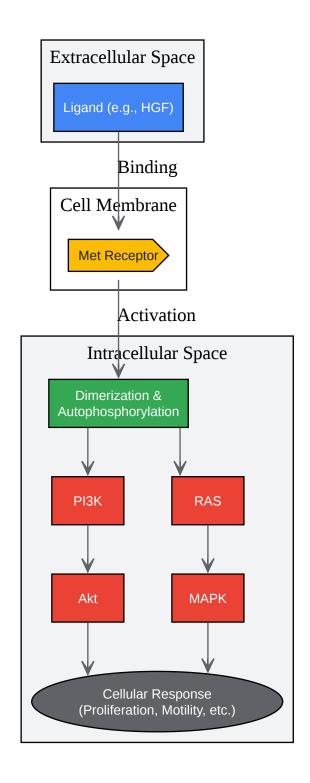
The following table summarizes key quantitative data for HGF as a functional Met receptor ligand. The corresponding fields for **(-)-10,11-Dihydroxyfarnesol** are left blank to indicate the absence of available data and to highlight the parameters that would need to be experimentally determined.

Parameter	Hepatocyte Growth Factor (HGF)	(-)-10,11- Dihydroxyfarnesol
Binding Affinity (Kd)	~30 pM - 0.3 nM[3][4]	Not Determined
Receptor Dimerization	Induces robust dimerization[6]	Not Determined
Receptor Phosphorylation	Strong induction of tyrosine phosphorylation[7][8]	Not Determined
Downstream Signaling	Activates PI3K/Akt and RAS/MAPK pathways[5][9]	Not Determined
Cellular Response	Promotes cell proliferation, motility, and morphogenesis[9] [10]	Not Determined

Met Receptor Signaling Pathway

Activation of the Met receptor by a functional ligand like HGF initiates a cascade of downstream signaling events. The binding of the ligand induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This, in turn, creates docking sites for various adaptor proteins, leading to the activation of multiple signaling pathways, most notably the PI3K/Akt and RAS/MAPK pathways. These pathways are central to the cellular responses mediated by the Met receptor.





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Caption: Met Receptor Signaling Pathway.



Experimental Protocols for Determining a Functional Ligand

To ascertain whether a compound like **(-)-10,11-Dihydroxyfarnesol** is a functional ligand for the Met receptor, a series of in vitro experiments are required. The following outlines the key experimental protocols.

Ligand Binding Assay

Objective: To determine if the compound binds directly to the Met receptor and to quantify the binding affinity (Kd).

Methodology: Surface Plasmon Resonance (SPR)

- Immobilization: Recombinant human Met extracellular domain (ECD) is immobilized on a sensor chip.
- Binding: A series of concentrations of the test compound (e.g., (-)-10,11-Dihydroxyfarnesol)
 are flowed over the chip surface.
- Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.
- Analysis: The association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff / kon).

Receptor Dimerization Assay

Objective: To assess whether the binding of the compound induces the dimerization of the Met receptor, a critical step in its activation.

Methodology: Co-immunoprecipitation

- Cell Culture: Cells overexpressing tagged versions of the Met receptor (e.g., FLAG and HA tags) are cultured.
- Treatment: The cells are treated with the test compound at various concentrations. HGF is
 used as a positive control, and an untreated sample serves as a negative control.



- Lysis and Immunoprecipitation: The cells are lysed, and the cell lysates are subjected to immunoprecipitation using an antibody against one of the tags (e.g., anti-FLAG).
- Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the other tag (e.g., anti-HA) to detect the co-precipitated receptor.

Receptor Phosphorylation Assay

Objective: To measure the extent of Met receptor autophosphorylation upon ligand binding, indicating kinase activation.

Methodology: ELISA-based Phosphorylation Assay

- Cell Culture and Treatment: Cells expressing the Met receptor are seeded in a multi-well plate and treated with the test compound.
- Lysis: The cells are lysed to release cellular proteins.
- ELISA: A sandwich ELISA is performed. A capture antibody specific for the Met receptor is coated on the plate. The cell lysate is added, and the Met receptor is captured. A detection antibody that specifically recognizes the phosphorylated tyrosine residues (e.g., pY1234/1235) on the Met receptor is then added.
- Quantification: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is quantified using a plate reader.[11]

Downstream Signaling Pathway Activation Assay

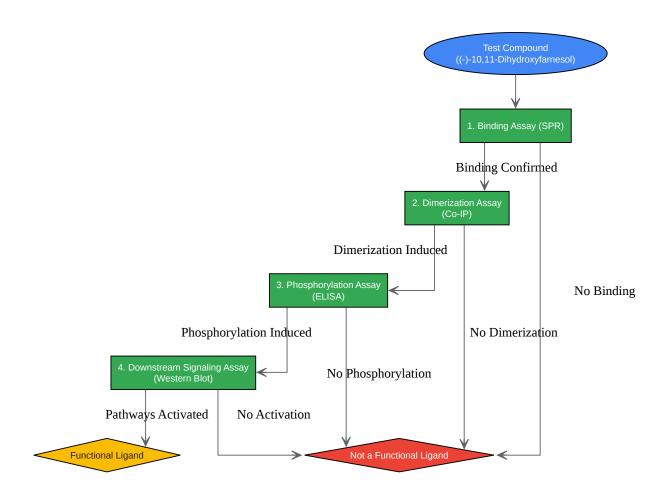
Objective: To determine if the compound activates the key downstream signaling pathways of the Met receptor.

Methodology: Western Blotting for Phosphorylated Signaling Proteins

- Cell Culture and Treatment: Cells are treated with the test compound for various time points.
- Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.



Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE
and transferred to a membrane. The membranes are probed with antibodies specific for the
phosphorylated forms of key downstream signaling proteins, such as p-Akt and p-ERK (a
member of the MAPK family). Antibodies against the total forms of these proteins are used
as loading controls.



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Caption: Experimental Workflow for Ligand Characterization.



Conclusion

In conclusion, while HGF is the established functional ligand for the Met receptor, there is currently no scientific evidence to support the hypothesis that (-)-10,11-Dihydroxyfarnesol interacts with and activates this receptor. The experimental framework provided in this guide outlines the necessary steps to rigorously evaluate any compound for its potential as a functional Met receptor ligand. For researchers in drug development, a thorough characterization using these established methodologies is essential before a compound can be considered a viable candidate for targeting the Met signaling pathway.

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